4-Chloro-2-[(phenylacetyl)amino]benzoic acid
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Overview
Description
4-Chloro-2-(2-phenylacetamido)benzoic acid is an organic compound with the molecular formula C15H12ClNO3 It is a derivative of benzoic acid, where the carboxyl group is substituted with a 4-chloro and 2-(2-phenylacetamido) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-(2-phenylacetamido)benzoic acid typically involves the following steps:
Nitration: The starting material, 4-chlorobenzoic acid, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Acylation: The amine group is acylated with phenylacetic acid to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of 4-chloro-2-(2-phenylacetamido)benzoic acid may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to increase yield and purity. The process may also include purification steps like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(2-phenylacetamido)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Halogen substitution reactions can occur, replacing the chlorine atom with other substituents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Nucleophiles like hydroxide ions (OH-), amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-Chloro-2-(2-phenylacetamido)benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-chloro-2-(2-phenylacetamido)benzoic acid involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to receptors, altering cellular pathways and physiological responses. The exact mechanism depends on the context of its use, such as its role in inhibiting bacterial growth or modulating immune responses.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-(2-chlorophenoxy)acetamido)benzoic acid
- 4-Chloro-2-(1-naphthyloxyacetamido)benzoic acid
- 4-Chloro-2-(2-(4-chloro-2-methylphenoxy)propanamido)benzoic acid
Uniqueness
4-Chloro-2-(2-phenylacetamido)benzoic acid is unique due to its specific structural features, such as the phenylacetamido group, which may confer distinct biological activities and chemical reactivity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C15H12ClNO3 |
---|---|
Molecular Weight |
289.71 g/mol |
IUPAC Name |
4-chloro-2-[(2-phenylacetyl)amino]benzoic acid |
InChI |
InChI=1S/C15H12ClNO3/c16-11-6-7-12(15(19)20)13(9-11)17-14(18)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,17,18)(H,19,20) |
InChI Key |
IGPDGLKVOMWALS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=C(C=CC(=C2)Cl)C(=O)O |
Origin of Product |
United States |
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